1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
Historical Context of 1,2,3-Triazole Chemistry in Academic Research
The 1,2,3-triazole scaffold, first synthesized in 1910 via the reaction of hydrazoic acid and acetylene under acidic conditions, has evolved into a cornerstone of medicinal chemistry. Early work by Otto Dimroth and Gustav Fester demonstrated the synthetic accessibility of triazoles, while subsequent studies revealed their aromaticity and capacity for tautomerization. The advent of the Huisgen azide-alkyne cycloaddition in the 1960s, particularly its copper-catalyzed variant ("click chemistry"), revolutionized triazole synthesis by enabling regioselective, high-yield reactions under mild conditions. These advancements facilitated the incorporation of triazoles into pharmaceuticals such as cefatrizine and tazobactam, where the triazole moiety acts as a hydrogen-bond acceptor and metabolic stability enhancer. Recent decades have seen triazoles emerge as privileged structures in anticancer, antibacterial, and antifungal drug discovery, driven by their modular synthesis and diverse bioactivity profiles.
Significance of Fluorinated Sulfonyl-Triazole Derivatives
Fluorine incorporation into sulfonyl-triazole systems enhances bioavailability through improved lipophilicity and metabolic stability. The strong electron-withdrawing effects of the sulfonyl group (-SO₂-) modulate electronic density across the triazole ring, influencing binding interactions with biological targets. For example, fluorinated sulfonyl derivatives exhibit enhanced binding to ATP-binding pockets in kinases due to dipole-dipole interactions. The 4-ethoxy-3-fluorophenyl group in the target compound further contributes to π-stacking interactions and steric complementarity with hydrophobic enzyme subpockets. Patent literature highlights triazole-sulfonyl hybrids as potent fungicides, with the sulfonyl group improving membrane permeability and target engagement. These features collectively position fluorinated sulfonyl-triazoles as versatile scaffolds for multitarget drug design.
Pyrrolidin-3-yl Substituted Heterocycles: Research Evolution
Pyrrolidine rings, particularly substituted at the 3-position, confer conformational rigidity while maintaining sufficient flexibility for target adaptation. The pyrrolidin-3-yl group in the target compound serves as a chiral center, enabling enantioselective interactions with biological receptors. Early studies on pyrrolidine-containing alkaloids like nicotine demonstrated the pharmacological relevance of this scaffold, while modern work exploits its ability to mimic peptide turn structures in protease inhibitors. Sulfonylation of the pyrrolidine nitrogen enhances solubility and introduces hydrogen-bond acceptor sites, as evidenced by improved pharmacokinetic profiles in preclinical models. The combination of pyrrolidine with triazole and sulfonyl groups creates a three-dimensional pharmacophore capable of simultaneous hydrophobic, electrostatic, and hydrogen-bonding interactions.
Theoretical Basis for Triazole-Sulfonyl-Pyrrolidine Systems
The electronic interplay between the triazole, sulfonyl, and pyrrolidine moieties defines the compound's reactivity and bioactivity. Quantum mechanical calculations predict that the 1,2,3-triazole's aromatic π-system delocalizes electron density into the sulfonyl group, stabilizing the molecule's transition state during enzymatic interactions. The sulfonyl group's -I effect withdraws electrons from the pyrrolidine nitrogen, reducing basicity and enhancing membrane permeability. Conformational analysis reveals that the 4-ethoxy-3-fluorophenyl substituent adopts a pseudo-axial orientation relative to the triazole ring, minimizing steric clash with the pyrrolidine moiety. This spatial arrangement optimizes interactions with flat binding surfaces common in kinase and protease active sites.
Research Context for 1-(1-((4-Ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
This compound exemplifies rational design principles combining bioisosteric replacement (triazole for amide), fluorine-directed pharmacokinetic optimization, and conformational restriction via pyrrolidine sulfonylation. The 4-ethoxy group balances lipophilicity and solubility, while the 3-fluoro substituent directs electrophilic substitution to specific aromatic positions. Molecular docking studies predict high affinity for tyrosine kinases due to complementary interactions between the triazole-sulfonyl-pyrrolidine core and the ATP-binding cleft's hydrophobic back pocket. The phenyl group at the triazole 4-position may engage in edge-to-face π-stacking with conserved phenylalanine residues, a feature observed in clinically approved kinase inhibitors.
Table 1: Key Structural Features and Their Functional Roles
Properties
IUPAC Name |
1-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3S/c1-2-28-20-9-8-17(12-18(20)21)29(26,27)24-11-10-16(13-24)25-14-19(22-23-25)15-6-4-3-5-7-15/h3-9,12,14,16H,2,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDAYOSOSZBXIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Ethoxy and Fluorophenyl Groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazole Derivatives with Aryl Substituents
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole
- Substituents : The triazole N1 is substituted with a 4-chloro-3-(trifluoromethyl)phenyl group, while the C4 position bears a phenyl group.
- Structural Data :
- Synthesis : Copper-mediated 1,3-dipolar cycloaddition under microwave irradiation .
1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole
- Substituents : N1-methoxyphenyl and C4-phenyl groups.
- Key Differences : The methoxy group (-OCH₃) is smaller and less lipophilic than the ethoxy group (-OCH₂CH₃) in the target compound.
- Reactivity: Achieved 99% regioselective conversion via Cu@Cu₂O nanocatalyzed Click chemistry .
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole
- Substituents : N1-(3-chloro-4-fluorophenyl) and C4-(diethoxymethyl).
Pyrrolidine-Modified Triazoles
1-(1-(Furan-3-carbonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Substituents : Pyrrolidin-3-yl group linked to a furan-3-carbonyl moiety.
- Comparison: Replacing the sulfonyl group with a carbonyl reduces electronegativity and alters hydrogen-bonding capacity.
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole hydrochloride
Comparative Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~437.4 | ~3.2 | Sulfonyl, ethoxy, fluorine |
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole | 323.70 | 2.8 | Cl, CF₃ |
| 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | 251.29 | 2.5 | OCH₃ |
| 1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole | 307.73 | 2.1 | Cl, F, diethoxymethyl |
Discussion of Key Findings
- Steric Considerations : The 4-ethoxy-3-fluorophenyl group introduces greater steric hindrance than smaller substituents (e.g., methoxy), which may influence binding kinetics .
- Synthetic Accessibility : Copper-catalyzed Click chemistry is a common method for triazole synthesis, though microwave-assisted routes () improve efficiency for halogenated derivatives.
Biological Activity
1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic compound characterized by its complex structure, which includes a triazole ring, a pyrrolidine moiety, and a sulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial and antitumor properties.
Structural Features
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Triazole Ring | Known for diverse pharmacological properties |
| Pyrrolidine Moiety | Enhances solubility and biological activity |
| Sulfonyl Group | Contributes to the compound's reactivity |
| 4-Ethoxy-3-Fluorophenyl Group | Increases potential interactions with biological targets |
Antibacterial Properties
The triazole core has been extensively studied for its antibacterial properties. Research indicates that triazoles can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown significant antibacterial activity against strains like E. coli and S. aureus . The unique combination of the triazole ring and the sulfonyl group in our compound may enhance its interaction with bacterial enzymes or receptors, potentially leading to improved efficacy.
Antitumor Activity
Preliminary studies suggest that triazole derivatives exhibit promising antitumor activity. For example, derivatives of triazoles have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) . The mechanism often involves disruption of cell cycle progression or induction of apoptosis. The specific structural features of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole may contribute to its ability to target cancer cells selectively.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific proteins or enzymes involved in bacterial metabolism or cancer cell proliferation. Such interactions could lead to inhibition of critical pathways necessary for bacterial survival or tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole:
- Antibacterial Activity Assessment :
- Antitumor Screening :
Comparative Analysis with Similar Compounds
To better understand the potential of 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Amino-1H-triazole | Contains an amino group instead of sulfonyl | Known for anti-inflammatory properties |
| 5-Fluoro-1H-triazole | Fluorine substituent at position 5 | Exhibits potent antifungal activity |
| 4-Pyridyltriazoles | Pyridine ring substitution | Enhanced binding affinity to certain receptors |
The unique combination of functional groups in 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-pheny1H-triazole provides distinct biological activities that are not found in these similar compounds.
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolidine-sulfonyl-triazole scaffold in this compound?
The synthesis of this compound relies on modular strategies such as:
- Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, as demonstrated in analogous triazole-pyrazole hybrids using copper sulfate and ascorbic acid under mild conditions (50°C, 16 hours) .
- Sulfonylation of pyrrolidine intermediates using (4-ethoxy-3-fluorophenyl)sulfonyl chloride in dichloromethane with a base like triethylamine .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry and conformation?
Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections, particularly for sulfonyl and triazole moieties . For visualization, WinGX/ORTEP provides accurate molecular geometry analysis, including bond angles and torsion angles for the pyrrolidine ring .
Q. What spectroscopic techniques are most effective for characterizing fluorinated and sulfonated groups?
- 19F NMR : Detects fluorine environments (e.g., 3-fluorophenyl vs. 4-ethoxy groups) with chemical shifts typically between -110 to -125 ppm for aryl fluorides .
- IR spectroscopy : Confirms sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and triazole (C=N stretching at ~1500 cm⁻¹) functionalities .
- HRMS (ESI+) : Validates molecular ion peaks with isotopic patterns matching fluorine and sulfur content .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-ethoxy-3-fluorophenyl group influence reactivity in subsequent derivatization?
The ortho-fluorine and para-ethoxy substituents create steric hindrance and electron-withdrawing effects, which can slow nucleophilic attacks on the sulfonyl group. Computational studies (DFT) using Gaussian or ORCA are recommended to map electrostatic potential surfaces and predict reactive sites . Experimental validation via kinetic studies (e.g., SNAr reactions) under varying temperatures and solvents (DMF vs. THF) can quantify these effects .
Q. What strategies mitigate low yields in multi-step syntheses of this compound?
Common pitfalls include:
- Incomplete sulfonylation : Use excess sulfonyl chloride (1.5 eq) and monitor via TLC.
- Triazole regioselectivity : Optimize CuAAC conditions (e.g., sodium ascorbate vs. TBTA ligands) to favor the 1,4-triazole isomer .
- Purification challenges : Employ reverse-phase HPLC for polar intermediates (C18 column, acetonitrile/water gradients) .
Q. How can conflicting crystallographic and computational data regarding torsional strain in the pyrrolidine ring be resolved?
- Compare SCXRD-derived torsion angles (e.g., C3–N1–S1–C4) with DFT-optimized geometries. Discrepancies >5° suggest lattice packing effects or solvent interactions .
- Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular forces influencing conformation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental pKa values for the sulfonamide group?
- Possible causes : Solvent effects (calculated in vacuum vs. experimental in DMSO/water), or protonation state assumptions.
- Resolution : Use ab initio solvation models (SMD) for pKa calculations and validate via potentiometric titration in buffered solutions .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
